molecular formula C12H15ClFNO B2777772 1-[(3-Fluorophenyl)methyl]piperidin-4-one;hydrochloride CAS No. 2305254-66-2

1-[(3-Fluorophenyl)methyl]piperidin-4-one;hydrochloride

Cat. No.: B2777772
CAS No.: 2305254-66-2
M. Wt: 243.71
InChI Key: ZTHQVIPDLHQIKZ-UHFFFAOYSA-N
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Description

“1-[(3-Fluorophenyl)methyl]piperidin-4-one;hydrochloride” is a chemical compound with the CAS Number: 2305254-66-2 . It has a molecular weight of 243.71 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14FNO.ClH/c13-11-3-1-2-10 (8-11)9-14-6-4-12 (15)5-7-14;/h1-3,8H,4-7,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 243.71 .

Scientific Research Applications

Synthesis and Anti-Leukemia Activity

A study conducted by Yang et al. (2009) involved the synthesis of compounds based on the molecular motif of 1-phenethyl-4-hydroxy piperidinium hydrochloride with various substituted groups, including 3-fluorophenyl. The structural analysis through X-ray and DFT methods provided insights into the molecule's conformation and its potential anti-leukemia bioactivity as evidenced by its ability to inhibit the growth of K562 cells to some extent (Yang et al., 2009).

Pharmacokinetics of Anaplastic Lymphoma Kinase Inhibitors

Teffera et al. (2013) explored the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, highlighting the compound's rapid clearance and short half-life in mouse models. This study underlines the importance of chemical stability in the development of cancer therapeutics, providing a base for further modifications to enhance therapeutic efficacy (Teffera et al., 2013).

Molecular Structure and Conformation

Ribet et al. (2005) focused on the molecular structure and conformation of a compound structurally related to 1-[(3-Fluorophenyl)methyl]piperidin-4-one hydrochloride. Through NMR and X-ray analysis, the study offers detailed insights into the molecule's stability and conformational preferences, contributing to the understanding of its potential pharmacological properties (Ribet et al., 2005).

Discovery of Small Molecule Motilin Receptor Agonist

Westaway et al. (2009) reported the discovery of GSK962040, a small molecule motilin receptor agonist with a core structure similar to 1-[(3-Fluorophenyl)methyl]piperidin-4-one hydrochloride. This compound showed promising pharmacokinetic profiles and potentiation of gastric antrum contractions, indicating its potential for gastrointestinal motility disorders (Westaway et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14;/h1-3,8H,4-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHQVIPDLHQIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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